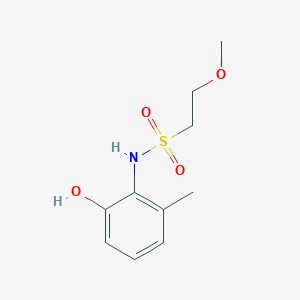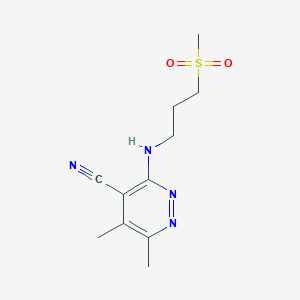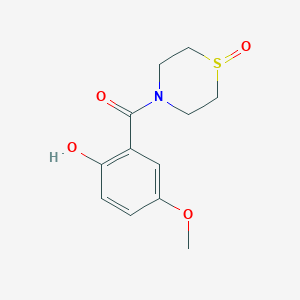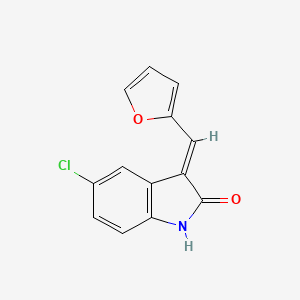
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide, also known as HIF-1α inhibitor, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has therefore gained significant attention in the scientific community.
作用机制
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor works by inhibiting the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway, which is activated in hypoxic conditions. In hypoxic conditions, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα is stabilized and translocated to the nucleus, where it activates the expression of various genes that promote cell survival and growth. N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor blocks this pathway by preventing the stabilization and translocation of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα to the nucleus, thereby inhibiting the expression of genes that promote cell survival and growth.
Biochemical and Physiological Effects
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
实验室实验的优点和局限性
One of the major advantages of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor is its potential in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor. One potential direction is the development of more potent and selective inhibitors that can effectively target the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway without causing off-target effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in cancer treatment. Finally, the potential of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in combination therapy with other cancer treatments should also be explored.
合成方法
The synthesis of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor involves the reaction of 2-methoxyethanesulfonamide with 2-amino-4-methylphenol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been widely studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells by blocking the hypoxia-inducible factor 1 alpha (N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα) pathway. This pathway is responsible for the survival and growth of cancer cells in hypoxic conditions. By inhibiting this pathway, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can effectively prevent the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-8-4-3-5-9(12)10(8)11-16(13,14)7-6-15-2/h3-5,11-12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPKCNNWSUHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)



![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)